5-(1-Hydroxyethyl)-2-methylpyridine
Overview
Description
5-(1-Hydroxyethyl)-2-methylpyridine, also known as HEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEMP is a pyridine derivative that has a hydroxyl group and an ethyl group attached to its nitrogen atom. In
Mechanism Of Action
The mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine is not fully understood, but it is believed to act through multiple pathways. 5-(1-Hydroxyethyl)-2-methylpyridine has been shown to inhibit the production of inflammatory cytokines and to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress. 5-(1-Hydroxyethyl)-2-methylpyridine has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical And Physiological Effects
5-(1-Hydroxyethyl)-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1-Hydroxyethyl)-2-methylpyridine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 5-(1-Hydroxyethyl)-2-methylpyridine can reduce the severity of inflammation in animal models of arthritis and can improve cognitive function in animal models of Alzheimer's disease. 5-(1-Hydroxyethyl)-2-methylpyridine has also been shown to have a protective effect against oxidative stress and to improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
5-(1-Hydroxyethyl)-2-methylpyridine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of biological activities. However, there are also limitations to its use. 5-(1-Hydroxyethyl)-2-methylpyridine has low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-(1-Hydroxyethyl)-2-methylpyridine. One area of interest is the development of 5-(1-Hydroxyethyl)-2-methylpyridine-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 5-(1-Hydroxyethyl)-2-methylpyridine as a pesticide and its potential impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine and to optimize its synthesis and experimental use.
Conclusion:
In conclusion, 5-(1-Hydroxyethyl)-2-methylpyridine is a promising compound with a wide range of potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for drug development, while its insecticidal and fungicidal properties make it a potential pesticide. Further research is needed to fully understand the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine and to optimize its synthesis and experimental use.
Scientific Research Applications
5-(1-Hydroxyethyl)-2-methylpyridine has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. 5-(1-Hydroxyethyl)-2-methylpyridine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. 5-(1-Hydroxyethyl)-2-methylpyridine has also been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, 5-(1-Hydroxyethyl)-2-methylpyridine has been used as a ligand in coordination chemistry and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOQGXOROSRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435927 | |
Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-2-methylpyridine | |
CAS RN |
100189-16-0 | |
Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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